N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide
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Overview
Description
“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Scientific Research Applications
- Structure–Activity Relationship (SAR) : Researchers have critically reviewed anti-TB compounds within this class, exploring their SAR, mode of action, and scaffold hopping strategies. This period is considered a renaissance era for TB drug discovery .
Versatile Applications
Beyond TB, imidazo[1,2-a]pyridine derivatives find applications in various fields:
- Materials Science : These aromatic heterocycles have great potential in materials science. Researchers have reported innovations related to optoelectronic devices, sensors, and imaging technologies .
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 644-657. Read more Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile. New Journal of Chemistry, 45(26), 11582-11591. Read more
Future Directions
The future directions for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide” and similar compounds could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, these compounds could be further explored for their potential in treating various diseases .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives show anti-tubercular potential against Mycobacterium tuberculosis .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects would depend on the target of action and the biological context.
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-27(26,20-11-9-18(10-12-20)17-6-2-1-3-7-17)22-14-13-19-16-24-15-5-4-8-21(24)23-19/h1-12,15-16,22H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGSHNUCHEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide |
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